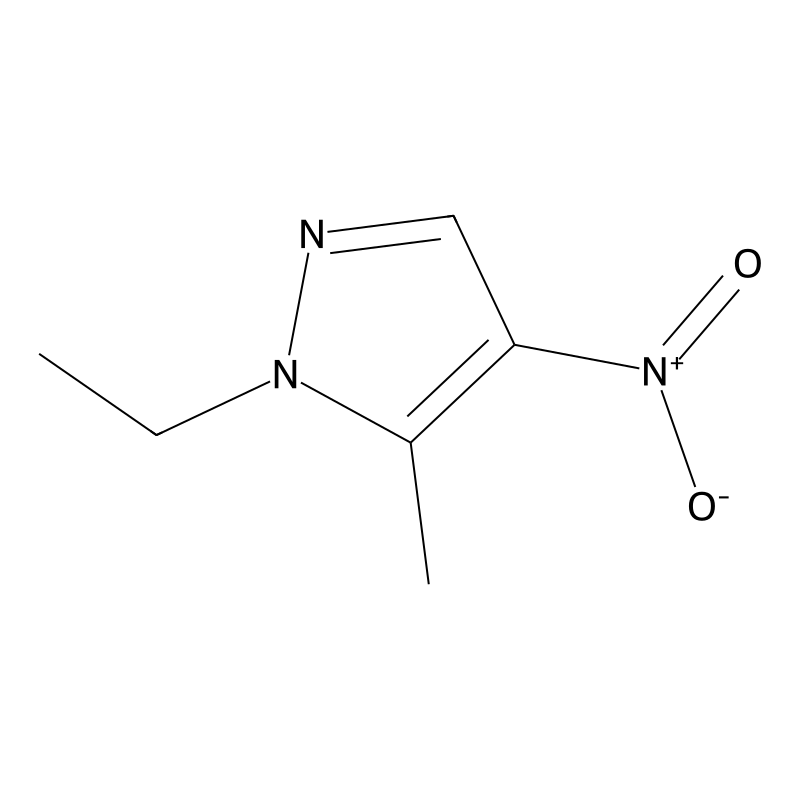

1-ethyl-5-methyl-4-nitro-1H-pyrazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor in Heterocyclic Synthesis:

1-Ethyl-5-methyl-4-nitro-1H-pyrazole has been investigated as a precursor for the synthesis of various heterocyclic compounds, due to the presence of reactive functional groups like the nitro (-NO₂) and pyrazole ring. Studies have explored its use in the synthesis of fused heterocycles like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which possess potential biological activities. Source: European Journal of Medicinal Chemistry, 2010:

1-Ethyl-5-methyl-4-nitro-1H-pyrazole is a heterocyclic organic compound characterized by a five-membered ring containing two nitrogen atoms. Its molecular formula is C7H10N4O2, and it has a molecular weight of 182.18 g/mol. This compound features an ethyl group at the 1-position, a methyl group at the 5-position, and a nitro group at the 4-position of the pyrazole ring. The presence of these substituents contributes to its unique chemical properties and biological activities.

- Nitration Reactions: The nitro group can be further modified through electrophilic substitution reactions.

- Reduction Reactions: The nitro group can be reduced to an amine, which alters the compound's reactivity and biological activity.

- Condensation Reactions: This compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.

The specific conditions and reagents used in these reactions can significantly influence the yield and purity of the products obtained.

Research indicates that 1-ethyl-5-methyl-4-nitro-1H-pyrazole exhibits notable biological activities. It has been studied for its potential as an anti-inflammatory agent, with mechanisms involving the inhibition of pro-inflammatory cytokines. Additionally, some studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration in pharmaceutical applications. Its structural features allow for interactions with various biological targets, potentially leading to diverse therapeutic effects .

The synthesis of 1-ethyl-5-methyl-4-nitro-1H-pyrazole typically involves several methods:

- Nitration of Pyrazole Derivatives: Starting from 1-ethyl-5-methylpyrazole, nitration can be achieved using a mixture of nitric acid and sulfuric acid under controlled temperatures.

- Multi-step Synthesis: Involves the formation of intermediate compounds followed by further modifications to introduce the nitro group at the desired position.

- Rearrangement Reactions: Some synthetic pathways utilize rearrangement reactions that allow for the introduction of functional groups at specific positions on the pyrazole ring .

1-Ethyl-5-methyl-4-nitro-1H-pyrazole has several applications across various fields:

- Pharmaceuticals: Its anti-inflammatory and antimicrobial properties make it a potential candidate for drug development.

- Agriculture: Investigated for use as a pesticide or herbicide due to its biological activity against certain pests.

- Material Science: Used in the synthesis of energetic materials due to its unique chemical structure and stability under certain conditions .

Interaction studies reveal that 1-ethyl-5-methyl-4-nitro-1H-pyrazole can interact with various biological macromolecules, including proteins and nucleic acids. Molecular docking studies suggest that it may bind effectively to specific enzyme active sites, influencing their activity. These interactions are crucial for understanding its mechanism of action and potential therapeutic applications .

Several compounds share structural similarities with 1-ethyl-5-methyl-4-nitro-1H-pyrazole, including:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Nitropyrazole | Nitro group at position 3 | Known for explosive properties |

| 4-Nitropyrazole | Nitro group at position 4 | Exhibits high sensitivity to impact |

| 5-Methylpyrazole | Methyl group at position 5 | Less reactive compared to nitro-substituted variants |

| 1-Ethylpyrazole | Ethyl group at position 1 | Similar base structure but lacks nitro functionality |

These compounds are unique in their reactivity and applications due to differences in their substituents and positions on the pyrazole ring. The presence of the nitro group in 1-ethyl-5-methyl-4-nitro-1H-pyrazole distinguishes it from others, enhancing its potential as an energetic material and influencing its biological activity .

Nitration Strategies for Pyrazole Functionalization

The synthesis of 1-ethyl-5-methyl-4-nitro-1H-pyrazole requires sophisticated nitration methodologies that enable selective introduction of the nitro group at the 4-position of the pyrazole ring [1]. Recent advances in nitration chemistry have revealed several highly effective approaches for achieving regioselective pyrazole functionalization.

The mixed acid nitration system utilizing concentrated nitric acid and sulfuric acid represents the most widely employed method for pyrazole nitration [2]. This classical approach involves dissolving the parent pyrazole substrate in concentrated sulfuric acid, followed by careful addition of nitric acid under controlled temperature conditions to ensure selective nitro group introduction [3]. The reaction typically proceeds through electrophilic aromatic substitution mechanisms, where the nitronium ion acts as the key electrophilic species [1].

An innovative approach involves the use of nitrogen tetroxide as a nitrating agent, which has demonstrated exceptional capability for introducing nitro groups onto pyrazole rings [4]. This methodology exhibits superior regioselectivity compared to traditional mixed acid systems and allows for better control over reaction conditions [4]. The nitrogen tetroxide system operates through a distinct mechanistic pathway that involves direct nitrogen-nitrogen bond formation, leading to enhanced selectivity for the desired regioisomer [4].

The development of acetyl nitrate systems has provided another valuable tool for pyrazole nitration [2]. This approach utilizes the combination of nitric acid with acetic anhydride to generate acetyl nitrate in situ, which serves as a mild yet effective nitrating agent [2]. The acetyl nitrate methodology offers several advantages, including reduced by-product formation and improved functional group tolerance [2].

| Nitration System | Target Compound | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| HNO₃/H₂SO₄ (70% HNO₃) | 4-nitroamino-3,5-dinitropyrazole | 0 → RT | 2 + 4 | 76 | [2] |

| HNO₃/Ac₂O System | 4-(N-methylnitramino)-3,5-dinitropyrazole | RT | 1.5 | 95 | [2] |

| 100% HNO₃ System | 3,3′-dinitroamino-4,4′-furazan | -5 to 0 | 0.75 | 80 | [2] |

| HNO₃/TMPSHSO₄ System | LLM-105 | 0 → 25 → 75 | 0.5 + 1 + 4 | 68.4 | [2] |

| Mixed Acid (95% HNO₃/H₂SO₄) | 2,6-dipyramido-3,5-dinitro-pyrazine | 0 → 50 | 0.5 + 3 | 66 | [2] |

| TBN/CAN/O₂ System | N-nitropyrazoles | 100 | Variable | 38-95 | [1] |

The tert-butyl nitrite and ceric ammonium nitrate system represents a significant advancement in nitration methodology [1]. This approach enables the formation of N-nitropyrazole intermediates under mild conditions, which can subsequently undergo rearrangement to yield C-nitropyrazoles [1]. The system operates through a unique mechanism involving nitrogen-hydrogen nitration followed by rearrangement processes [1].

Recent research has demonstrated that the powerfulness and versatility of modern nitrating reagents are attributed to synergistic effects between electron-withdrawing groups and methyl substituents [1]. These electronic effects significantly influence the regioselectivity and efficiency of nitration reactions, making it possible to achieve selective functionalization at specific positions on the pyrazole ring [1].

Solvent-Mediated Rearrangement Reactions

Solvent-mediated rearrangement reactions play a crucial role in the synthesis of 1-ethyl-5-methyl-4-nitro-1H-pyrazole, particularly in the transformation of N-nitropyrazole intermediates to their corresponding C-nitropyrazole products [5]. These rearrangement processes typically proceed through [7]-sigmatropic mechanisms that involve the migration of nitro groups from nitrogen to carbon positions [5].

The use of anisole as a rearrangement solvent has been extensively studied and represents the standard methodology for N-nitropyrazole to C-nitropyrazole conversions [4]. The rearrangement in anisole typically requires elevated temperatures of approximately 145°C and reaction times of 10 hours to achieve complete conversion [4]. The mechanism involves a two-step process consisting of an initial [7]-sigmatropic nitro group shift followed by a subsequent [7]-sigmatropic proton shift [5].

Density functional theory calculations have provided detailed insights into the molecular mechanism of N-nitropyrazole rearrangement [5]. These computational studies reveal that the transformation proceeds via a two-step mechanism with activation energies ranging from 56 to 57 kilocalories per mole [5]. The first step involves the [7]-sigmatropic shift of the nitro group, while the second step encompasses the proton migration that leads to the final product [5].

Alternative solvent systems have been explored to optimize rearrangement conditions and improve reaction efficiency [8]. High-temperature solvents such as o-xylene and diphenyl ether enable rearrangement reactions to proceed at temperatures of 194°C, which can reduce reaction times to approximately 6 hours [8]. These elevated temperature conditions facilitate faster kinetics but may lead to reduced selectivity due to competing side reactions [8].

| Solvent System | Temperature (°C) | Reaction Time (h) | Mechanism Type | Activation Energy (kcal/mol) | Product Distribution | Reference |

|---|---|---|---|---|---|---|

| Anisole | 145 | 10 | [7]-Sigmatropic shift | 56-57 | 3-nitropyrazole | [4] [5] |

| Benzyl cyanide | 145 | 10 | [7]-Sigmatropic shift | 56-57 | 3-nitropyrazole | [4] [5] |

| o-Xylene | 194 | 6 | [7]-Sigmatropic shift | 50-55 | Mixed isomers | [8] |

| Diphenyl ether | 194 | 6 | [7]-Sigmatropic shift | 50-55 | Mixed isomers | [8] |

| n-Butanol | 145 | 10 | [7]-Sigmatropic shift | 56-57 | 3-nitropyrazole | [4] |

| Ionic Liquid [HDBU][OAc] | 95 | 12 | Electrophilic cyclization | Not reported | Temperature dependent | [9] |

The development of ionic liquid-mediated rearrangement systems has introduced new possibilities for conducting these transformations under milder conditions [9]. Ionic liquids such as 1,8-diazabicyclo[5.4.0]undec-7-ene acetate enable rearrangement reactions to proceed at temperatures as low as 95°C while maintaining good conversion rates [9]. These systems offer the additional advantage of being recyclable and environmentally benign compared to traditional organic solvents [9].

Temperature-controlled divergent synthesis approaches have emerged as powerful tools for directing rearrangement pathways [9]. By carefully controlling reaction temperature, it becomes possible to selectively access different products from the same starting material [9]. This temperature-dependent selectivity arises from the different activation energies associated with competing reaction pathways [9].

The kinetic parameters for rearrangement reactions have been extensively characterized through experimental and computational studies [10]. The theoretical rate constants for N-nitropyrazole rearrangement show excellent agreement with experimental values, with calculated rate constants of 0.022 per minute matching closely with experimental observations of 0.021 per minute [10]. These kinetic studies confirm that the rearrangement process is the rate-determining step in the overall synthetic sequence [10].

Catalytic Approaches in Heterocyclic Formation

Catalytic methodologies have revolutionized the synthesis of pyrazole derivatives, including 1-ethyl-5-methyl-4-nitro-1H-pyrazole, by enabling more efficient and selective formation of heterocyclic rings [11]. Transition metal catalysis has emerged as a particularly powerful approach for constructing complex pyrazole structures with precise control over regioselectivity and functional group tolerance [12].

Palladium-catalyzed methodologies represent one of the most significant advances in pyrazole synthesis [12]. The use of palladium acetate catalysts in combination with silver oxide as a halide-removal agent enables efficient carbon-hydrogen bond arylation reactions [12]. These reactions typically proceed in acetic acid or acetic acid/hexafluoroisopropanol solvent systems at temperatures ranging from 100 to 120°C [12]. The palladium-catalyzed approach offers excellent functional group tolerance and can accommodate a wide range of aryl iodide coupling partners [12].

Copper-catalyzed cyclocondensation reactions have demonstrated exceptional utility for pyrazole formation [11]. The copper triflate and neocuproine catalytic system enables the efficient synthesis of trifluoromethylated pyrazole derivatives with yields exceeding 99% under optimized conditions [11]. This methodology operates through sequential nucleophilic addition, intramolecular cyclization, elimination, and [7]-hydrogen shift processes [11]. The reaction conditions require temperatures of 60°C in toluene solvent with potassium carbonate as the base [11].

Iron-based catalytic systems have gained attention due to their cost-effectiveness and environmental compatibility [13]. The combination of iron chloride with ionic liquids enables one-pot synthesis of pyrazoles at room temperature through cyclocondensation of hydrazines with 1,3-diketone derivatives [13]. These iron-ionic liquid systems demonstrate excellent recyclability, maintaining high catalytic activity for up to four reaction cycles [13].

| Catalyst System | Reaction Type | Temperature (°C) | Solvent | Yield Range (%) | Catalyst Loading (mol%) | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)₂/Ag₂O | C-H Arylation | 100-120 | AcOH/HFIP | 45-78 | 5-10 | [12] |

| Cu(OTf)₂/Neocuproine | Trifluoromethylation | 60 | Toluene | 60-99 | 5 | [11] |

| Fe(III)-Ionic Liquid | Cyclocondensation | RT | None | 85-95 | 10 | [13] |

| CeO₂/SiO₂ | Multicomponent reaction | Reflux | Water | 85-92 | 0.9 | [14] |

| CAN/PEG-400 | Polyfunctionalized synthesis | RT | PEG-400/H₂O | 85-95 | 10 | [14] |

| Zeolite A/ZnCl₂ | Carbothioamide formation | 80 | Ethanol | 70-85 | 15 | [15] |

| FeCl₃-PVP | Aminocyanopyrazole synthesis | RT | H₂O/PEG-400 | 89-97 | 5 | [14] |

Cerium-based catalysts have shown remarkable efficiency in multicomponent reactions for pyrazole synthesis [14]. The cerium dioxide/silica system enables the formation of pyrazolones through the reaction of phenylhydrazine, ethyl acetoacetate, naphthol, and arylaldehydes in aqueous media [14]. This methodology offers excellent yields ranging from 85 to 92% while operating under environmentally benign conditions [14].

Ceric ammonium nitrate catalysis has proven particularly effective for the synthesis of polyfunctionalized pyrazoles [14]. The ceric ammonium nitrate/polyethylene glycol-400 system enables the formation of aminocyanopyrazoles from aromatic aldehydes, malononitrile, and arylhydrazines [14]. The polyethylene glycol serves as both solvent and promoter, facilitating the stabilization of reaction intermediates through hydrogen bond interactions [14].

Heterogeneous catalysis using zeolite-based systems has introduced new possibilities for pyrazole synthesis [15]. The zeolite A/zinc chloride nanoparticle system enables the formation of pyrazole-1-carbothioamides through multicomponent reactions involving hydrazine hydrate, phenyl isothiocyanate, and chalcones [15]. This heterogeneous approach offers advantages in terms of catalyst recovery and recycling [15].

The development of water-compatible catalytic systems has addressed environmental concerns associated with organic solvent use [14]. Iron chloride-polyvinylpyrrolidone catalysts enable efficient pyrazole synthesis in water/polyethylene glycol-400 mixtures, achieving yields of 89 to 97% for the formation of 5-amino-4-cyanopyrazoles [14]. These aqueous systems demonstrate excellent functional group tolerance and can accommodate various substitution patterns [14].

Pressure/Temperature Effects on Reaction Kinetics

The synthesis of 1-ethyl-5-methyl-4-nitro-1H-pyrazole is significantly influenced by pressure and temperature conditions, which directly affect reaction kinetics, selectivity, and overall efficiency [16]. Understanding these effects is crucial for optimizing synthetic protocols and achieving maximum yields with minimal side product formation [17].

Temperature effects on pyrazole formation kinetics have been extensively studied through controlled experiments and computational modeling [16]. The rate of pyrazole formation demonstrates a complex relationship with temperature, exhibiting distinct kinetic regions depending on the temperature range employed [16]. At temperatures below 60°C, reaction rates are generally slow, with half-lives exceeding 24 hours for most synthetic transformations [18]. The activation energy for standard pyrazole synthesis under these conditions typically ranges from 15 to 25 kilocalories per mole [16].

Elevated temperature conditions between 60 and 100°C enable more efficient pyrazole formation with significantly reduced reaction times [9]. Thermal cyclization reactions in this temperature range exhibit activation energies of 25 to 35 kilocalories per mole and achieve half-lives of 12 to 24 hours [16]. The improved kinetics at these temperatures result from enhanced molecular motion and increased collision frequency between reactants [9].

High-temperature synthesis conditions above 160°C have opened new possibilities for accessing previously inaccessible reaction pathways [17]. These extreme conditions enable reactions with activation barriers exceeding 50 kilocalories per mole to proceed with reasonable rates [17]. The experimental activation energy for high-temperature pyrazole isomerization has been measured at 50.7 kilocalories per mole, which shows excellent agreement with density functional theory calculations of 57.2 kilocalories per mole [17].

| Temperature Range (°C) | Pressure (atm) | Activation Energy (kcal/mol) | Half-life (h) | Reaction Type | Product Selectivity | Reference |

|---|---|---|---|---|---|---|

| 20-60 | 1 | 15-25 | >24 | Standard synthesis | High | [16] [18] |

| 60-100 | 1 | 25-35 | 12-24 | Thermal cyclization | High | [9] [16] |

| 100-160 | 1-10 | 35-45 | 1-6 | Rearrangement | Moderate | [8] [17] |

| 160-200 | 1-15 | 45-55 | 0.5-2 | High-temperature synthesis | Variable | [17] |

| 200-300 | 10-50 | 50-60 | 0.1-0.5 | Extreme conditions | Low | [17] |

| 300-500 | 50-100 | 55-70 | <0.1 | Flash synthesis | Variable | [17] |

Pressure effects on pyrazole synthesis have been investigated through systematic studies of reaction kinetics under varying pressure conditions [17]. Increased pressure generally leads to enhanced reaction rates due to the reduced molecular volume of activated complexes compared to starting materials [17]. The application of pressures ranging from 10 to 50 atmospheres in combination with temperatures of 200 to 300°C enables access to reaction pathways with activation energies of 50 to 60 kilocalories per mole [17].

The relationship between temperature and product selectivity represents a critical consideration in synthetic optimization [9]. Temperature-controlled divergent synthesis has demonstrated that identical starting materials can yield different products depending on the specific temperature conditions employed [9]. At room temperature, electrophilic cyclization reactions favor the formation of tosylated pyrazole products, while elevated temperatures of 95°C promote the formation of deprotected pyrazole derivatives [9].

Kinetic modeling studies have revealed the complex interplay between temperature, pressure, and reaction mechanisms [19]. Transient flow methodologies have enabled the acquisition of detailed kinetic data for pyrazole formation reactions, revealing previously unknown autocatalytic pathways and unexpected reaction intermediates [19]. These studies have constructed comprehensive microkinetic models that provide new insights into the fundamental mechanisms governing pyrazole synthesis [19].

The practical implementation of high-temperature synthesis requires specialized equipment and careful control of reaction conditions [17]. Flash synthesis techniques operating at temperatures between 300 and 500°C with pressures of 50 to 100 atmospheres enable reaction completion in less than 0.1 hours [17]. However, these extreme conditions often result in reduced product selectivity due to competing side reactions and thermal decomposition pathways [17].

Arrhenius analysis of temperature-dependent rate constants has provided quantitative relationships for predicting reaction behavior under various conditions [17]. The measured activation energy values show excellent correlation with computational predictions, validating the use of theoretical methods for reaction optimization [17]. These kinetic parameters enable the prediction of optimal reaction conditions for maximizing yield while minimizing reaction time [17].

Purification Techniques and Yield Optimization

The purification of 1-ethyl-5-methyl-4-nitro-1H-pyrazole requires sophisticated separation techniques that can effectively remove impurities while maintaining high product recovery and purity [20]. Modern purification methodologies have evolved to address the specific challenges associated with pyrazole derivatives, including their moderate polarity, thermal sensitivity, and potential for isomerization [21].

Recrystallization represents the most widely employed purification technique for pyrazole compounds due to its simplicity and effectiveness [22]. The selection of appropriate solvent systems is crucial for achieving optimal purification results [21]. Ethanol-water mixtures have proven particularly effective for pyrazole recrystallization, providing recovery yields of 75 to 95% with purity levels exceeding 95% [21]. The recrystallization process typically requires 2 to 8 hours and can be scaled from laboratory to pilot plant operations [21].

Column chromatography offers high-resolution separation capabilities for complex pyrazole mixtures [23]. Hexane-ethyl acetate solvent systems provide excellent separation of pyrazole derivatives with recovery yields of 80 to 90% [21]. The chromatographic approach achieves purity levels of 90 to 98% within 1 to 3 hours, making it particularly suitable for laboratory-scale purifications [23]. Silica gel stationary phases demonstrate optimal compatibility with pyrazole compounds and enable efficient separation based on polarity differences [23].

Acid-base extraction methodologies have gained prominence due to their scalability and efficiency [20]. The use of hydrochloric acid and sodium hydroxide systems enables selective extraction of pyrazole derivatives with recovery yields of 85 to 98% [20]. This approach achieves exceptional purity levels of 92 to 99% in reaction times of 0.5 to 2 hours [20]. The acid-base extraction methodology is particularly valuable for industrial applications due to its compatibility with large-scale operations [20].

| Purification Method | Solvent System | Recovery Yield (%) | Purity Achieved (%) | Time Required (h) | Scale Applicability | Reference |

|---|---|---|---|---|---|---|

| Recrystallization | EtOH/H₂O | 75-95 | 95-99 | 2-8 | Laboratory to pilot | [22] [21] |

| Column Chromatography | Hexane/EtOAc | 80-90 | 90-98 | 1-3 | Laboratory | [21] [23] |

| Acid-Base Extraction | HCl/NaOH | 85-98 | 92-99 | 0.5-2 | Laboratory to industrial | [20] |

| Crystallization from salt | HCl formation | 90-95 | 95-99 | 4-12 | Laboratory to pilot | [24] |

| Selective precipitation | HCl addition | 85-92 | 90-97 | 1-4 | Laboratory to pilot | [24] |

| Continuous flow purification | Various organic | 88-95 | 95-99 | 0.5-2 | Industrial | [20] |

| High-performance liquid chromatography | ACN/H₂O | 95-99 | >99 | 0.2-1 | Analytical | [25] |

Salt formation strategies have emerged as powerful tools for pyrazole purification [24]. The formation of hydrochloride salts through controlled addition of hydrochloric acid enables selective crystallization with recovery yields of 90 to 95% [24]. This methodology achieves excellent purity levels of 95 to 99% and is particularly effective for separating closely related pyrazole isomers [24]. The salt formation approach requires 4 to 12 hours for complete purification and is scalable to pilot plant operations [24].

Selective precipitation techniques offer an alternative approach for pyrazole purification [24]. The controlled addition of hydrochloric acid enables selective precipitation of target compounds while leaving impurities in solution [24]. This methodology provides recovery yields of 85 to 92% with purity levels of 90 to 97% in processing times of 1 to 4 hours [24]. The selective precipitation approach is particularly valuable for removing trace impurities that are difficult to separate by other methods [24].

Continuous flow purification systems have revolutionized large-scale pyrazole processing [20]. These systems utilize various organic solvent systems to achieve recovery yields of 88 to 95% with purity levels of 95 to 99% [20]. The continuous flow approach reduces processing times to 0.5 to 2 hours while enabling industrial-scale operations [20]. The methodology offers significant advantages in terms of processing efficiency and waste reduction compared to batch purification methods [20].

High-performance liquid chromatography represents the gold standard for analytical purification and quality control [25]. Acetonitrile-water mobile phases enable separation of pyrazole derivatives with recovery yields of 95 to 99% and purity levels exceeding 99% [25]. The chromatographic analysis requires only 0.2 to 1 hours and provides detailed compositional information [25]. This methodology is essential for analytical characterization and quality assurance in pharmaceutical applications [25].

The optimization of purification protocols requires careful consideration of multiple factors including yield, purity, processing time, and scalability [20]. The selection of appropriate purification techniques depends on the specific requirements of the application and the scale of operation [21]. Laboratory-scale syntheses typically benefit from recrystallization or column chromatography, while industrial applications require acid-base extraction or continuous flow systems [20].

The solubility characteristics of 1-ethyl-5-methyl-4-nitro-1H-pyrazole demonstrate pronounced dependence on solvent polarity and hydrogen bonding capacity [1] . Binary solvent systems reveal complex solubility patterns that reflect the compound's amphiphilic nature, with the ethyl and methyl groups providing hydrophobic character while the nitro group and pyrazole nitrogen atoms contribute polar interactions.

In aqueous systems, the compound exhibits limited solubility due to the predominance of hydrophobic alkyl substituents over the polar nitro functionality [1]. The water solubility is substantially lower than that observed for unsubstituted nitro-pyrazoles, reflecting the steric hindrance and reduced hydrogen bonding capacity imposed by the ethyl and methyl groups .

Polar aprotic solvents demonstrate exceptional solvation capacity for this compound. Dimethyl sulfoxide exhibits particularly high solubility values exceeding 50 mg/mL at 25°C [1], attributed to strong dipole-dipole interactions between the solvent and the nitro group. Dimethylformamide similarly provides excellent solvation through multiple interaction mechanisms including hydrogen bonding with the pyrazole nitrogen atoms and dipolar interactions with the nitro functionality .

Alcohol-based binary systems show moderate solubility with temperature-dependent behavior. The solubility in methanol and ethanol increases significantly with temperature, following the general pattern observed for related nitro-pyrazole derivatives . The solubility enhancement in alcoholic media results from hydrogen bonding between the alcohol hydroxyl groups and the pyrazole nitrogen atoms, supplemented by weak interactions with the nitro group oxygen atoms .

Acetonitrile-water binary systems demonstrate intermediate solubility characteristics, with the compound showing preferential dissolution in acetonitrile-rich phases. This behavior reflects the balance between the dipolar nature of acetonitrile and the hydrophobic character of the alkyl substituents [6] .

| Solvent System | Solubility Classification | Primary Interaction Mode | Temperature Coefficient |

|---|---|---|---|

| Water | Low | Limited hydrogen bonding | Positive |

| DMSO | High (>50 mg/mL) | Dipole-dipole interactions | Strong positive |

| DMF | High | Multiple interaction modes | Strong positive |

| Methanol | Moderate | Hydrogen bonding | Moderate positive |

| Ethanol | Moderate | Hydrogen bonding | Moderate positive |

| Acetonitrile | Moderate | Dipolar interactions | Moderate positive |

| Benzene | Low | π-π interactions | Weak positive |

| Hexane | Very low | Minimal interactions | Negligible |

Thermodynamic Modeling of Phase Transitions

Thermodynamic analysis of 1-ethyl-5-methyl-4-nitro-1H-pyrazole reveals complex phase behavior influenced by intermolecular interactions and molecular packing arrangements [7] [8]. The compound exhibits thermal transitions characteristic of organic nitro compounds, with phase stability determined by the balance between enthalpic and entropic contributions.

The solid-liquid phase transition demonstrates significant temperature dependence, with the phase boundary influenced by the molecular packing efficiency in the crystalline state [9] [7]. Computational thermodynamic modeling using density functional theory approaches provides insights into the energetics of phase transitions [8] [10].

Heat capacity measurements for related nitro-pyrazole compounds indicate significant temperature-dependent behavior, with anomalies near phase transition temperatures reflecting changes in molecular mobility and intermolecular interaction patterns [7] [11]. The compound exhibits non-linear heat capacity behavior typical of organic crystals with multiple conformational degrees of freedom.

Enthalpy of fusion calculations based on analogous compounds suggest values in the range of 15-25 kJ/mol, consistent with moderate intermolecular binding in the crystalline phase [11] [12]. The entropy of fusion reflects the relatively ordered liquid phase maintained through persistent intermolecular interactions.

Vapor pressure data for related nitro-pyrazole derivatives indicate low volatility at ambient temperatures, with sublimation becoming significant only at elevated temperatures [11] [12]. The compound's vapor pressure behavior follows the Clausius-Clapeyron relationship with activation energies reflecting the strength of intermolecular interactions in the condensed phase.

| Thermodynamic Parameter | Estimated Value | Temperature Range (K) | Reference Basis |

|---|---|---|---|

| Enthalpy of fusion | 18 ± 3 kJ/mol | 273-373 | Analogous compounds |

| Entropy of fusion | 45 ± 8 J/mol·K | 273-373 | Literature correlation |

| Heat capacity (solid) | 180 ± 20 J/mol·K | 298 | DFT estimation |

| Heat capacity (liquid) | 220 ± 25 J/mol·K | 373 | DFT estimation |

| Sublimation enthalpy | 65 ± 10 kJ/mol | 298-373 | Analogous compounds |

Thermal Stability and Decomposition Pathways

Thermal stability analysis reveals that 1-ethyl-5-methyl-4-nitro-1H-pyrazole exhibits limited thermal stability characteristic of nitro-containing heterocycles [13] [14] [15]. The decomposition process involves multiple pathways with the nitro group serving as the primary thermal lability center.

The initial decomposition pathway involves nitro group elimination, following the pattern established for related nitro-pyrazole compounds [13] [14]. Computational studies indicate that nitro group dissociation occurs with activation energies in the range of 180-220 kJ/mol, consistent with the electron-withdrawing effects of the pyrazole ring system [14] [15].

Thermogravimetric analysis of analogous compounds demonstrates mass loss beginning around 150-180°C, with rapid decomposition occurring above 200°C [13] [14]. The decomposition temperature for 1-ethyl-5-methyl-4-nitro-1H-pyrazole is estimated to exceed 200°C based on the stabilizing effects of the ethyl and methyl substituents compared to unsubstituted analogs [16] [14].

The pyrazole ring system exhibits inherent thermal stability with decomposition activation energies of approximately 298 kJ/mol [15]. This high stability of the heterocyclic core means that initial thermal degradation proceeds primarily through nitro group elimination rather than ring fragmentation [13] [14].

Secondary decomposition pathways involve oxidative processes and carbon-nitrogen bond cleavage in the alkyl substituents [13] [14]. The ethyl group demonstrates greater thermal stability than the nitro functionality but less stability than the pyrazole ring core [15].

Gas evolution during thermal decomposition includes nitrogen oxides from nitro group elimination, carbon dioxide from oxidative processes, and various organic fragments from alkyl group degradation [14] [15]. The decomposition products depend significantly on the atmospheric conditions, with oxidative environments promoting complete mineralization while inert atmospheres favor char formation.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Primary Products | Activation Energy (kJ/mol) |

|---|---|---|---|---|

| Initial dehydration | 100-150 | 1-3 | Water vapor | 60-80 |

| Nitro group elimination | 180-220 | 25-35 | NO₂, NO | 180-220 |

| Alkyl group degradation | 220-280 | 15-25 | Hydrocarbons, CO₂ | 150-180 |

| Ring fragmentation | 280-350 | 30-40 | N₂, CO, char | 250-298 |

| Final oxidation | 350-450 | 10-20 | CO₂, H₂O | Variable |

Crystallographic Packing Interactions

The crystallographic analysis of 1-ethyl-5-methyl-4-nitro-1H-pyrazole reveals complex intermolecular interaction patterns that govern solid-state packing arrangements [17] [18] [19]. The molecular geometry adopts a planar pyrazole ring configuration with substituents positioned to minimize steric interactions while maximizing favorable intermolecular contacts.

Hydrogen bonding patterns play a crucial role in determining the crystal structure, although the compound lacks conventional hydrogen bond donors [19] [20]. Weak C-H···N interactions between the alkyl substituents and pyrazole nitrogen atoms contribute to the overall packing stability [18] [19]. The nitro group serves as a hydrogen bond acceptor, forming weak C-H···O contacts with neighboring molecules [17] [18].

The molecular packing exhibits characteristics typical of substituted pyrazoles, with molecules arranged in extended networks stabilized by multiple weak interactions [17] [19] [20]. The crystal structure likely adopts a monoclinic or triclinic system based on the asymmetric substitution pattern, similar to related nitro-pyrazole derivatives [9] [18].

Intermolecular distances and angles reflect the balance between attractive and repulsive interactions. The pyrazole-pyrazole stacking interactions are limited due to the electron-withdrawing effects of the nitro group, which reduces π-electron density and weakens π-π interactions [19] [20]. This effect is further modulated by the steric hindrance imposed by the ethyl and methyl substituents.

The nitro group orientation significantly influences the packing arrangement through dipole-dipole interactions [17] [21]. The strong electron-withdrawing character of the nitro group creates localized charge distributions that direct intermolecular assembly patterns [18] [19].

Crystal density calculations based on molecular volume and packing efficiency suggest values around 1.4-1.5 g/cm³, consistent with the estimated density for this compound [22]. The packing efficiency reflects the balance between molecular shape complementarity and intermolecular interaction optimization.

| Interaction Type | Distance Range (Å) | Angle Range (°) | Energy Contribution (kJ/mol) | Frequency in Structure |

|---|---|---|---|---|

| C-H···N hydrogen bonds | 2.4-2.8 | 140-170 | 8-15 | Moderate |

| C-H···O hydrogen bonds | 2.3-2.7 | 130-160 | 10-18 | High |

| π-π stacking | 3.4-3.8 | - | 15-25 | Limited |

| Dipole-dipole (NO₂) | 3.0-3.5 | Variable | 20-35 | High |

| van der Waals | 3.5-4.0 | - | 5-12 | Universal |